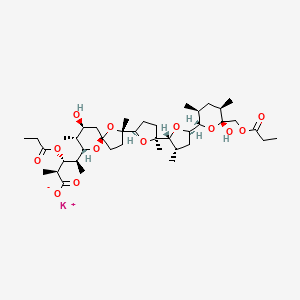

Ledipasvir acetone

Overview

Description

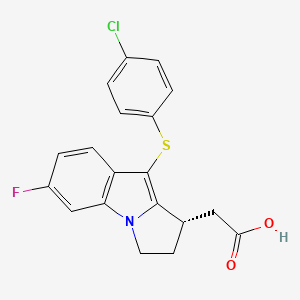

Ledipasvir is a potent inhibitor of the hepatitis C virus nonstructural protein 5A (NS5A), which plays a crucial role in viral replication, assembly, and secretion . This compound has been instrumental in the development of direct-acting antiviral agents for the treatment of chronic hepatitis C virus infection .

Mechanism of Action

Target of Action

Ledipasvir is a direct-acting antiviral (DAA) medication primarily used to treat chronic Hepatitis C . The primary target of Ledipasvir is the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A) . NS5A is a viral phosphoprotein that plays a crucial role in viral RNA replication and the assembly of HCV virions .

Mode of Action

Ledipasvir inhibits the NS5A protein, thereby disrupting the life cycle of the HCV .

Biochemical Pathways

The inhibition of NS5A by Ledipasvir affects the HCV’s ability to replicate and assemble virions . This disruption in the viral life cycle leads to a decrease in the number of viable virions, thereby reducing the viral load in the body .

Pharmacokinetics

Ledipasvir exhibits favorable pharmacokinetic properties. It is rapidly absorbed and reaches maximum plasma concentrations approximately 4 to 4.5 hours post-dose . The drug is eliminated with a terminal half-life of 47 hours .

Result of Action

The action of Ledipasvir results in a significant reduction in the viral load of HCV, leading to improved patient outcomes . Treatment with Ledipasvir is associated with very minimal side effects, with the most common being headache and fatigue . The drug is used with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy .

Biochemical Analysis

Biochemical Properties

Ledipasvir acetone is an inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), which is required for viral RNA replication and assembly of HCV virions . It is effective against genotypes 1a, 1b, 4a, and 5a and with a lesser activity against genotypes 2a and 3a of HCV .

Cellular Effects

This compound exerts its effects on various types of cells infected with HCV. It influences cell function by preventing the hyperphosphorylation of NS5A, which is required for viral protein production . This results in the inhibition of viral RNA replication and assembly of HCV virions .

Molecular Mechanism

It is postulated to prevent hyperphosphorylation of NS5A, which is required for viral protein production . This inhibition disrupts the lifecycle of the virus, preventing it from replicating and spreading .

Temporal Effects in Laboratory Settings

It has been observed that this compound exhibits high antiviral potency and a long pharmacokinetic half-life .

Metabolic Pathways

In vitro, no detectable metabolism of Ledipasvir was observed by human CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 .

Preparation Methods

The synthesis of GS-5885 acetone involves several steps, including the preparation of intermediates and the final coupling reactions. One of the synthetic routes includes the use of tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate as an intermediate . This intermediate is then subjected to various reaction conditions, such as microwave heating and chromatography, to yield the final product . Industrial production methods for GS-5885 acetone are optimized for high yield and purity, ensuring the compound’s efficacy and safety for research and therapeutic use .

Chemical Reactions Analysis

GS-5885 acetone undergoes several types of chemical reactions, including substitution and coupling reactions. Common reagents used in these reactions include bis(pinacolato)diboron and [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) . The major products formed from these reactions are intermediates that are further processed to obtain the final compound . The compound’s stability and reactivity are crucial for its effectiveness as an antiviral agent .

Scientific Research Applications

GS-5885 acetone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the inhibition of viral proteins . In biology, it helps in understanding the mechanisms of viral replication and the development of antiviral therapies . In medicine, GS-5885 acetone is a key component of the drug Harvoni, which is used to treat chronic hepatitis C virus infection . Its industrial applications include the large-scale production of antiviral drugs and the development of new therapeutic agents .

Comparison with Similar Compounds

GS-5885 acetone is unique in its high potency and specificity as an NS5A inhibitor . Similar compounds include other NS5A inhibitors such as daclatasvir and ombitasvir . While these compounds also inhibit NS5A, GS-5885 acetone stands out due to its higher efficacy and longer half-life . This makes it a preferred choice for combination therapies in the treatment of hepatitis C virus infection .

Properties

IUPAC Name |

methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H54F2N8O6.C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2H3/t29-,30+,38-,39-,40-,41-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPWYOHJVGOKNZ-NDANSHMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H60F2N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1441674-54-9 | |

| Record name | Ledipasvir acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441674549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEDIPASVIR ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J78ET35HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

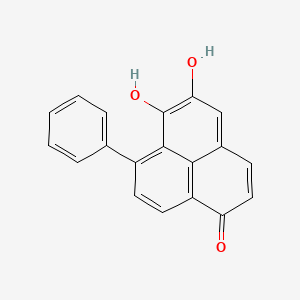

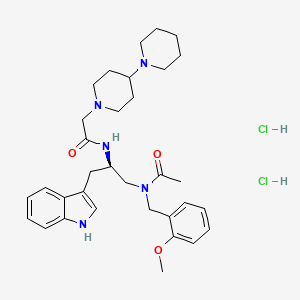

![(4S,6S)-6-(3-methoxypropyl)-7,7-dioxo-4-(propylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B608427.png)

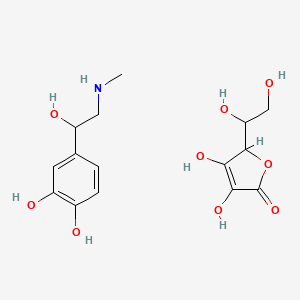

![(Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid;hydrochloride](/img/structure/B608430.png)

![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)